(4aS,8aS)-4a-methyl-4,5,6,7,8,8a-hexahydro-3H-naphthalen-1-ol;acetic acid
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Overview
Description
(4aS,8aS)-4a-methyl-4,5,6,7,8,8a-hexahydro-3H-naphthalen-1-ol;acetic acid is a complex organic compound with a unique structure that includes a hexahydro-naphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,8aS)-4a-methyl-4,5,6,7,8,8a-hexahydro-3H-naphthalen-1-ol;acetic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a Diels-Alder reaction to form the hexahydro-naphthalene core, followed by functional group modifications to introduce the hydroxyl and acetic acid groups. The reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(4aS,8aS)-4a-methyl-4,5,6,7,8,8a-hexahydro-3H-naphthalen-1-ol;acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various acids or bases for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce different alcohols or hydrocarbons.
Scientific Research Applications
(4aS,8aS)-4a-methyl-4,5,6,7,8,8a-hexahydro-3H-naphthalen-1-ol;acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a drug or biochemical tool.
Medicine: Research is conducted on its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: It is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4aS,8aS)-4a-methyl-4,5,6,7,8,8a-hexahydro-3H-naphthalen-1-ol;acetic acid involves its interaction with specific molecular targets. For example, if it has therapeutic effects, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The pathways involved can include signal transduction, gene expression, or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hexahydro-naphthalene derivatives, such as:
- (4aS,8aS)-8a-(cyanomethyl)-1,2,3,4,4a,5,8,8a-octahydronaphthalene-4a-carboxylic acid
- (1R,4aS,8aS)-Decahydro-1-naphthalenol
Uniqueness
What sets (4aS,8aS)-4a-methyl-4,5,6,7,8,8a-hexahydro-3H-naphthalen-1-ol;acetic acid apart is its specific functional groups and stereochemistry, which confer unique chemical and biological properties
Properties
CAS No. |
62244-74-0 |
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Molecular Formula |
C13H22O3 |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
(4aS,8aS)-4a-methyl-4,5,6,7,8,8a-hexahydro-3H-naphthalen-1-ol;acetic acid |
InChI |
InChI=1S/C11H18O.C2H4O2/c1-11-7-3-2-5-9(11)10(12)6-4-8-11;1-2(3)4/h6,9,12H,2-5,7-8H2,1H3;1H3,(H,3,4)/t9-,11+;/m1./s1 |
InChI Key |
AXLVAWXVNFBARQ-XQKZEKTMSA-N |
Isomeric SMILES |
CC(=O)O.C[C@@]12CCCC[C@@H]1C(=CCC2)O |
Canonical SMILES |
CC(=O)O.CC12CCCCC1C(=CCC2)O |
Origin of Product |
United States |
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